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Introduction

The central dogma of molecular biology is founded on the elegant simplicity of two base pairs:
adenine-thymine (A-T) and guanine-cytosine (G-C). However, the field of synthetic biology has
pushed these boundaries by developing unnatural base pairs (UBPs) to expand the genetic
alphabet. Among these, the isocytosine (iC) and isoguanine (iG) pair stands out as a
pioneering and versatile tool. This UBP, which forms three hydrogen bonds like the natural G-C
pair, can be incorporated into DNA and RNA, enabling a wide range of applications from
diagnostics to the site-specific incorporation of functional molecules. This document provides
detailed application notes, experimental protocols, and performance data for the use of
isocytosine as a component of an unnatural base pair system.

Applications of the Isocytosine:lsoguanine Base
Pair
The orthogonality of the iC:iG pair, meaning it does not pair with natural bases, is the

cornerstone of its utility. This allows for the precise control and tracking of genetic information,
leading to several key applications:

o Expansion of the Genetic Alphabet: The most fundamental application is the creation of a
six-letter genetic alphabet (A, T, C, G, iC, iG). This increases the information density of DNA
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and provides a foundation for novel nucleic acid-based technologies.

» Site-Specific Labeling and Functionalization: By incorporating isocytidine into primers or
providing isocytidine triphosphate in a polymerase reaction, functional molecules such as
fluorophores, quenchers, biotin, or cross-linkers can be positioned with high precision within
an amplified DNA fragment. This is invaluable for creating sophisticated diagnostic probes,
imaging agents, and components for nanotechnology.

o Real-Time PCR and Diagnostics: The iC:iG pair is a key component of technologies like the
Plexor® Quantitative PCR System. In this system, a primer is synthesized with an iso-dC
residue and a fluorescent label. The reaction mix contains dabcyl-labeled iso-dGTP. During
PCR, the incorporation of the dabcyl-iso-dGTP opposite the iso-dC quenches the fluorescent
signal, allowing for real-time monitoring of amplification.

» Control of PCR Amplification: The UBP can serve as a unique identifier to distinguish
between true amplicons and non-specific amplification products or contaminants, thereby
enhancing the specificity of PCR-based assays.

Data Presentation

The performance of an unnatural base pair is critically defined by its stability, the efficiency of
its incorporation by polymerases, and the fidelity of its replication. The following tables
summarize key quantitative data for the isocytosine:isoguanine base pair and related
systems.
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Parameter Value

Conditions Reference

PCR Fidelity

iC:iG Fidelity per

PCR with 2-

~98% thiothymidine
Cycle )
triphosphate
iCMe:iG Fidelity per o
96% PCR amplification
Cycle
Ds-Px Fidelity per PCR with DeepVent
>99.9%
Cycle DNA Polymerase
Thermodynamic
Stability (AG°37 in
kcal/mol)
GeC pair -12.5 1 M Na*
[«C pair -11.2 1 M Na*
AT pair -10.4 1 M Na*
Enzymatic
Incorporation
Efficiency (kcat/KM in
M-1min-1)
dATP opposite dT ~3x 108 Klenow fragment
dSICSTP opposite
1.4 x 107 Klenow fragment

dMMO2

Experimental Protocols

Protocol 1: PCR Amplification with the
Isocytosine:Isoguanine Unnatural Base Pair

This protocol provides a general framework for performing PCR to incorporate an iC:iG pair into

a DNA amplicon. This is typically achieved by placing an isocytosine base in one of the

primers and providing isoguanosine triphosphate in the reaction mix.
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Materials:

DNA template

o Forward primer (with or without an internal isocytosine)

» Reverse primer

o Deoxynucleoside triphosphates (ANTPs: dATP, dCTP, dGTP, dTTP) at 10 mM each
o Deoxyisoguanosine triphosphate (d-iGTP) at 10 mM

o DNA Polymerase with proofreading activity (e.g., DeepVent, Pfu)

e 10X Polymerase Buffer

* Nuclease-free water

Procedure:

e Reaction Setup: Assemble the following reaction mixture on ice in a PCR tube. For a 50 L
reaction:

o 10X Polymerase Buffer: 5 pL

o dNTP mix (10 mM each): 1 uL

o d-iGTP (10 mM): 1 pL

o Forward Primer (10 uM): 1 pL

o Reverse Primer (10 uM): 1 pL

o DNA Template (1-10 ng): 1 pL

o DNA Polymerase (1-2.5 U/uL): 0.5 pL

o Nuclease-free water: to 50 pL
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Thermocycling: Perform PCR using the following general conditions, which may require
optimization based on the primers and template:

o |nitial Denaturation: 95°C for 2 minutes

o 30-40 Cycles:

= Denaturation: 95°C for 30 seconds

» Annealing: 55-65°C for 30 seconds (adjust based on primer Tm)

» Extension: 72°C for 1 minute per kb of product length

o Final Extension: 72°C for 5 minutes

o Hold: 4°C

Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the presence
of a band of the expected size. The product can then be purified for downstream
applications.

Protocol 2: Primer Extension Assay for Enzymatic
Incorporation of Isocytidine Triphosphate

This protocol is used to assess the ability of a DNA polymerase to incorporate a single

deoxyisocytidine triphosphate (d-iCTP) opposite a deoxyisoguanosine (d-iG) in a template

strand.

Materials:

DNA template containing a d-iG at a specific position

5'-radiolabeled primer that anneals adjacent to the d-iG site

DNA Polymerase (e.g., Klenow fragment, Taq)

10X Polymerase Buffer
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o d-ICTP and natural dNTPs at various concentrations

o Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
o Denaturing polyacrylamide gel (e.g., 15-20%)

Procedure:

e Annealing: Anneal the 5'-radiolabeled primer to the DNA template by mixing them in a 1.5:1
template-to-primer molar ratio in the polymerase buffer, heating to 95°C for 5 minutes, and
then slowly cooling to room temperature.

e Reaction Setup: For each reaction, combine the annealed primer/template complex with the
DNA polymerase and the specific ANTP(s) to be tested in the polymerase buffer.

« Initiation and Quenching: Initiate the reaction by adding the dNTPs and incubate at the
optimal temperature for the polymerase (e.g., 37°C for Klenow fragment). After a set time
(e.g., 5-15 minutes), quench the reaction by adding an equal volume of Stop/Loading Buffer.

o Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load
them onto a denaturing polyacrylamide gel.

e Analysis: Visualize the bands by autoradiography. The incorporation of d-iCTP will result in a
band that is one nucleotide longer than the original primer. The efficiency of incorporation
can be quantified by measuring the intensity of the extended product band relative to the
unextended primer band.

Visualizations

Workflow for Site-Specific Labeling using an Unnatural
Base Pair

The following diagram illustrates a general workflow for site-specifically labeling a DNA
molecule using an isocytosine-containing primer and a functionally modified isoguanine
triphosphate during PCR.
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Site-specific labeling workflow.

Mechanism of Plexor® Real-Time PCR

This diagram outlines the mechanism of the Plexor® technology, which utilizes the iC:iG
unnatural base pair for quantitative PCR.
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Plexor® gPCR mechanism.

» To cite this document: BenchChem. [Unnatural Base Pair in Focus: Isocytosine as a Tool for
Genetic Expansion]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b114539#isocytosine-as-a-component-of-an-
unnatural-base-pair]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b114539?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

